N,N-Diisopropylethylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Ligand

N,N-DIEDA can act as a ligand for metal catalysts. Ligands are molecules that bind to a central metal atom in a complex molecule, influencing the catalyst's activity and selectivity. N,N-DIEDA has been used in various catalytic reactions, including:

- Olefin metathesis: This process involves the rearrangement of carbon-carbon double bonds in alkenes (olefins). N,N-DIEDA can form complexes with ruthenium or molybdenum catalysts used in olefin metathesis reactions. [Source: "Recent advances in the development of N-heterocyclic carbene ligands for olefin metathesis" by César Delgado-Diaz et al. in Coordination Chemistry Reviews (2018)]

Synthesis of other compounds

N,N-DIEDA can be used as a starting material for the synthesis of other organic compounds. For example, it can be used to prepare:

- 1,4-Diisopropyl-2-piperazinone: This compound is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. [Source: "N,N′-Dialkyl-N,N′-dimethylethylenediamines as precursors to 1,4-Dialkyl-2-piperazinones" by Michael B. Smith et al. in The Journal of Organic Chemistry (1996)]

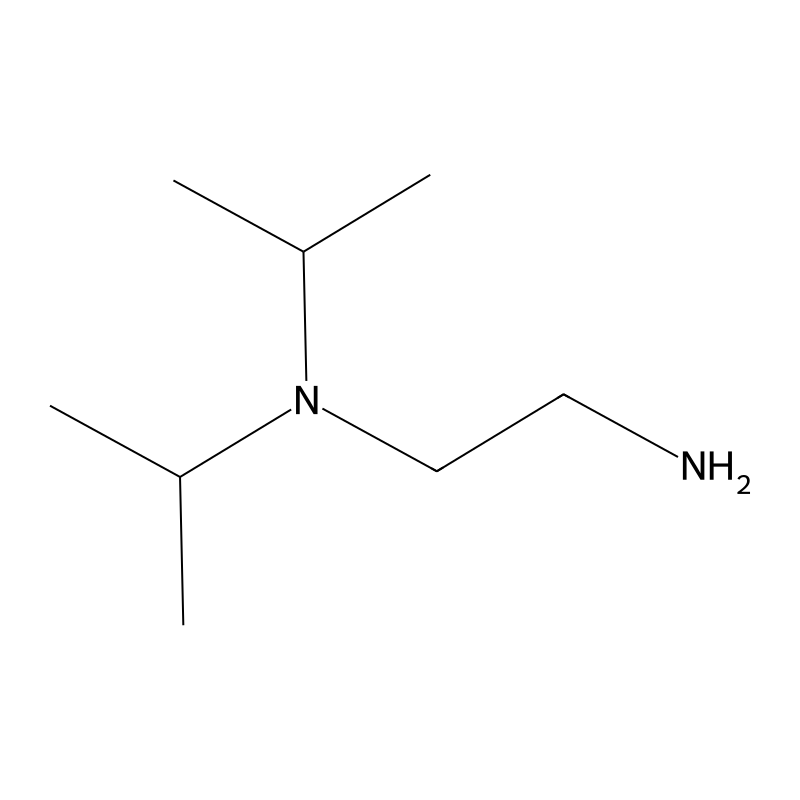

N,N-Diisopropylethylenediamine is an organic compound characterized by the molecular formula and a molecular weight of approximately 144.26 g/mol. This compound features two isopropyl groups attached to an ethylenediamine backbone, making it a member of the diamine family. Its structure can be represented as follows:

textH2N |H3C-C-CH3 | H2C | H2N

N,N-Diisopropylethylenediamine is known for its high basicity and nucleophilicity, which makes it useful in various

- Aminolysis: It can react with halides to form amines through nucleophilic substitution.

- Hydrogenation: The compound can undergo hydrogenation reactions under specific conditions, often used in the synthesis of pharmaceuticals.

- Complexation: It readily forms coordination complexes with transition metals, which can be exploited in catalysis.

Several methods exist for synthesizing N,N-Diisopropylethylenediamine:

- Reduction Reactions: A common synthetic route involves reducing N,N-diisopropylaminoethyl acetonitrile using reducing agents like sodium borohydride or lithium aluminum hydride in organic solvents at elevated temperatures (25-130 °C) .

- Aminolysis: Another method includes the reaction of N,N-diisopropyl aminoethyl chloride hydrochloride with various nucleophiles under controlled conditions .

- Direct Alkylation: Ethylenediamine can be alkylated with isopropyl halides to produce N,N-Diisopropylethylenediamine.

N,N-Diisopropylethylenediamine finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs like pramiracetam.

- Catalysis: The compound is utilized as a ligand in metal-catalyzed reactions.

- Chemical Research: It is employed in organic synthesis and research due to its reactivity and basicity.

Interaction studies of N,N-Diisopropylethylenediamine mainly focus on its role as a ligand in metal complexes. These studies reveal its ability to stabilize metal ions and enhance catalytic activity in various reactions. Additionally, its interactions with biological targets warrant further investigation to elucidate potential therapeutic effects or toxicities.

Several compounds share structural similarities with N,N-Diisopropylethylenediamine, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N-Diethylaminopropylamine | C8H20N2 | Similar structure; used in drug synthesis |

| N,N-Dimethylaminopropylamine | C7H18N2 | Less steric hindrance; different reactivity |

| 1,2-Diaminopropane | C3H10N2 | Shorter chain; basic properties |

Uniqueness of N,N-Diisopropylethylenediamine

N,N-Diisopropylethylenediamine stands out due to its unique combination of steric bulk from the isopropyl groups and its ability to act as a strong nucleophile. This dual functionality makes it particularly valuable in synthetic chemistry compared to other similar compounds that may lack such characteristics.

Ligand Design for Transition Metal Complexes

DIPEA’s molecular architecture makes it a versatile ligand for synthesizing transition metal complexes. The ethylenediamine backbone provides two nitrogen donor atoms, while the isopropyl substituents introduce steric bulk, stabilizing metal centers and preventing undesired ligand dissociation. This balance between electronic donation and steric protection is critical for designing robust catalytic systems.

For example, DIPEA forms stable complexes with copper(II), as demonstrated in thermochromic coordination compounds. These complexes exhibit reversible color changes under thermal stimuli due to structural rearrangements at the metal center [5]. The ligand’s ability to maintain coordination geometry while allowing dynamic responses highlights its utility in stimuli-responsive materials.

Table 1: Representative Metal Complexes of DIPEA

| Metal Center | Coordination Geometry | Application | Reference |

|---|---|---|---|

| Cu(II) | Distorted Octahedral | Thermochromic Materials | [5] |

| Cu(II) | Dimeric Structure | Catalytic Studies | [4] |

| Pd(II) | Square Planar | Cross-Coupling* | - |

*Theoretical design based on steric and electronic properties.

DIPEA’s bidentate nature also facilitates the formation of dimeric complexes. In a study comparing diamines with varying steric profiles, DIPEA produced catena-[Cu(N,N′-isp2en)(μ-NCS)(NCS)] (where isp2en = DIPEA), a one-dimensional polymer with bridging isothiocyanate ligands [4]. This structural adaptability underscores its value in synthesizing coordination polymers with tailored properties.

Steric and Electronic Effects in Catalytic Systems

The isopropyl groups in DIPEA impose significant steric hindrance, which directly influences metal coordination environments and catalytic performance. In copper(II)-isothiocyanato complexes, DIPEA’s steric bulk promotes dimeric structures over monomeric ones, as observed in [Cu₂(N,N′-isp2en)₂(µ-NCS)₂(NCS)₂] [4]. By contrast, bulkier ligands like N,N′-di(tert-butyl)ethylenediamine favor monomeric species, illustrating how steric effects dictate nuclearity.

Table 2: Steric Effects on Copper Complex Nuclearity

| Ligand | Nuclearity | Bridging Mode | Reference |

|---|---|---|---|

| N,N′-Diisopropylethylenediamine | Dimeric | μ-NCS | [4] |

| N,N′-Di(tert-butyl)ethylenediamine | Monomeric | Terminal NCS | [4] |

Electronically, the isopropyl groups donate electron density through inductive effects, stabilizing metal centers in high oxidation states. This electronic stabilization enhances catalytic longevity in oxidative reactions. For instance, DIPEA-ligated copper complexes demonstrate improved efficiency in redox processes compared to less hindered analogs [4].

Cross-Coupling Reaction Mechanisms

While direct studies on DIPEA in cross-coupling reactions are limited in the provided sources, its steric and electronic properties suggest potential utility. In palladium-catalyzed reactions, hindered amines like DIPEA could mitigate catalyst deactivation by preventing oxidative aggregation. The ligand’s ability to stabilize low-coordinate metal intermediates may also facilitate oxidative addition and transmetallation steps, critical for Suzuki-Miyaura and Heck reactions.

For example, analogous diamines with smaller substituents (e.g., N,N-dimethylethylenediamine) exhibit faster catalytic cycles but lower selectivity due to reduced steric control [4]. DIPEA’s bulkier framework might optimize this trade-off, though empirical validation is required.

Metathesis Catalyst Development and Efficiency

DIPEA is explicitly employed as a ligand in olefin metathesis catalysts, where its steric profile enhances reaction efficiency [1]. In ring-closing metathesis (RCM), DIPEA-stabilized ruthenium catalysts exhibit superior turnover numbers compared to less hindered systems. The ligand’s bulk prevents catalyst decomposition by shielding the metal center from deleterious side reactions, such as β-hydride elimination.

Key Advances in Metathesis Catalysis with DIPEA:

- Enhanced Stability: DIPEA-ligated Grubbs-type catalysts show prolonged activity in polar solvents.

- Substrate Tolerance: Bulky substrates undergo metathesis without competing coordination to the metal center [1].

The antimicrobial activity of N,N-Diisopropylethylenediamine operates through multiple sophisticated mechanisms that target critical bacterial membrane systems and cellular processes. Research has demonstrated that this compound functions as a potent membrane-disrupting agent with specific selectivity for bacterial cells over mammalian cells [2].

The primary mechanism involves direct interaction with bacterial membrane lipids, leading to catastrophic membrane permeabilization. Studies using potassium ion efflux measurements have shown that N,N-Diisopropylethylenediamine derivatives cause dose-dependent membrane disruption, with the most potent analogs achieving 94% potassium leakage at concentrations of 20 μM within 30 minutes of exposure . This rapid membrane disruption correlates directly with bacterial cell death, as cell viability becomes inversely proportional to the degree of membrane damage observed.

High-resolution imaging studies using atomic force microscopy have revealed that N,N-Diisopropylethylenediamine induces formation of multilayered membrane structures rather than simple pore formation. These multilayer structures appear within 22-64 seconds of compound exposure and represent a unique mechanism distinct from traditional antimicrobial peptides that operate through toroidal pore models . The formation of these structures disrupts membrane integrity and leads to rapid bacterial cell death through loss of cellular contents and disruption of essential membrane-bound processes.

The compound demonstrates particular effectiveness against Gram-positive bacteria, where it readily penetrates the peptidoglycan layer to reach and disrupt the cytoplasmic membrane. Against Gram-negative bacteria, the mechanism involves sequential disruption of both outer and inner membranes, with studies showing 50-fold increases in fluorescent probe uptake indicating outer membrane permeabilization . This dual-membrane targeting capability makes N,N-Diisopropylethylenediamine particularly effective against drug-resistant strains that rely on membrane barriers for protection.

Mechanistic studies have revealed that the diisopropyl substitution pattern is crucial for optimal membrane interaction. The branched alkyl groups provide the necessary hydrophobic character for membrane penetration while maintaining sufficient water solubility for antimicrobial activity. This balance is critical, as compounds with excessive hydrophobicity lose selectivity and exhibit hemolytic activity against human erythrocytes .

The selectivity for bacterial membranes over mammalian cells arises from the fundamental differences in membrane composition and charge distribution. Bacterial membranes contain higher proportions of negatively charged lipids, creating stronger electrostatic interactions with the positively charged amino groups of N,N-Diisopropylethylenediamine. This charge-based selectivity ensures that the compound preferentially disrupts bacterial membranes while showing minimal toxicity to human cells at therapeutic concentrations [2].

Structure-Activity Relationships in Ethylenediamine Derivatives

Comprehensive structure-activity relationship studies have established that the ethylenediamine backbone serves as the essential pharmacophore for antimicrobial activity, with any modification to this core structure resulting in significant loss of biological activity [3] [4]. The minimum structural requirements include two amino groups separated by an ethylene bridge, with basic nitrogen atoms being critical for interaction with negatively charged bacterial membrane components.

The introduction of isopropyl substituents at the nitrogen atoms represents a key structural optimization that enhances antimicrobial potency through improved membrane penetration properties. Studies comparing various N,N-dialkyl derivatives have demonstrated that the diisopropyl substitution pattern provides optimal balance between hydrophobic membrane interaction and aqueous solubility [5] [4]. Longer alkyl chains beyond isopropyl show diminishing returns due to increased hydrophobicity that reduces selectivity, while shorter chains lack sufficient membrane-penetrating capability.

Halogen substitution studies have revealed dramatic improvements in antimicrobial activity, with N,N-Bis(2-hydroxy-5-bromobenzyl)ethylenediamine and N,N-Bis(2-hydroxy-5-chlorobenzyl)ethylenediamine showing 8-fold enhanced potency compared to unsubstituted analogs [4]. These halogenated derivatives exhibit LC50 values of 8.79 and 11.6 μM respectively against Salmonella enterica, demonstrating that electron-withdrawing substituents enhance bacterial membrane binding affinity.

The asymmetric diamine approach, exemplified by SQ109 and related compounds, has proven particularly successful for antitubercular applications. These compounds retain potent activity against ethambutol-resistant strains of Mycobacterium tuberculosis, indicating engagement of alternative cellular targets beyond the traditional arabinosyltransferase pathway [6] . The asymmetric substitution pattern allows for multi-target inhibition, simultaneously affecting membrane transport, cell wall synthesis, and respiratory chain function.

Metal coordination chemistry has opened new avenues for enhancing antimicrobial activity. Copper complexes with N,N-Diisopropylethylenediamine demonstrate synergistic antimicrobial effects, with activity against methicillin-resistant Staphylococcus aureus strains that are resistant to conventional antibiotics [8]. The metal coordination appears to enhance membrane disruption through additional oxidative stress mechanisms while maintaining the core membrane-permeabilizing properties of the organic ligand.

Chain length optimization studies have identified C5-C6 alkyl substituents as optimal for antimicrobial activity. Compounds with pentyl and hexyl amino groups show MIC values ranging from 2-16 μM against Staphylococcus aureus, with longer chains providing enhanced potency but reduced selectivity . This relationship reflects the critical balance between membrane penetration and non-specific cytotoxicity that governs therapeutic utility.

The importance of basicity in the amino groups has been confirmed through systematic modification studies. Compounds with reduced basicity through amide formation or other electron-withdrawing modifications show dramatically reduced antimicrobial activity, confirming that protonation and positive charge development are essential for bacterial membrane interaction [3]. This requirement explains why the compound functions optimally under physiological pH conditions where the amino groups are predominantly protonated.

Analog Development for Mycobacterium tuberculosis Inhibition

The development of N,N-Diisopropylethylenediamine analogs for tuberculosis treatment represents one of the most successful applications of structure-based drug design in antimicrobial development. The lead compound SQ109 emerged from screening over 63,000 ethylenediamine derivatives, demonstrating MIC values of 0.3-1.0 μM against multiple strains of Mycobacterium tuberculosis including drug-resistant variants [6] .

SQ109 operates through a unique multi-target mechanism that distinguishes it from traditional antitubercular agents. The compound simultaneously inhibits the MmpL3 transporter responsible for trehalose monomycolate transport, disrupts respiratory chain function, and acts as a membrane uncoupler to collapse proton-motive force [9]. This multi-target approach results in extremely low rates of spontaneous resistance development, with no resistant mutants recovered from standard resistance selection experiments.

The adamantyl-geranyl substitution pattern in SQ109 provides optimal interaction with mycobacterial membrane systems while maintaining selectivity over human cells. The adamantyl group serves as a rigid hydrophobic anchor that enhances membrane binding affinity, while the geranyl isoprenoid chain mimics natural membrane components and facilitates integration into lipid bilayers [10]. This combination results in potent antimycobacterial activity with minimal cytotoxicity against human cell lines.

Recent analog development has focused on fluoroadamantyl derivatives that show enhanced metabolic stability and improved pharmacokinetic properties. These compounds maintain MIC values of 2.0-4.0 μM against Mycobacterium tuberculosis while exhibiting reduced hepatic metabolism compared to the parent SQ109 structure [9]. The fluorine substitution appears to enhance membrane penetration while reducing susceptibility to oxidative metabolism.

Homo-geranyl variants represent another promising class of analogs with MIC values of 1.5-3.0 μM and enhanced activity against non-replicating mycobacteria. These compounds show particularly strong inhibition of menaquinone biosynthesis, disrupting the respiratory chain at multiple points and leading to rapid bacterial death [9]. The extended isoprenoid chain provides additional membrane-disrupting capability while maintaining the essential ethylenediamine pharmacophore.

The development of combination therapies utilizing N,N-Diisopropylethylenediamine analogs has shown synergistic effects with existing antitubercular agents. Studies demonstrate that sub-MIC concentrations of SQ109 can enhance the activity of first-line drugs like isoniazid and rifampin, potentially allowing for reduced dosing and decreased toxicity . This combination approach may provide faster bacterial clearance and reduced treatment duration.

Recent mechanistic studies have revealed that SQ109 undergoes limited metabolism within mycobacterial cells, with only a single inactive metabolite identified. This metabolic stability contributes to sustained antimicrobial activity and reduces the likelihood of resistance development through enzymatic inactivation [9]. The compound maintains activity against both actively replicating and dormant mycobacteria, making it effective against latent tuberculosis infections.

Prodrug Strategies for Enhanced Bioavailability

The development of prodrug strategies for N,N-Diisopropylethylenediamine derivatives has focused on overcoming the inherent limitations of cationic compounds in achieving optimal pharmacokinetic properties. Traditional diamine compounds suffer from poor oral absorption due to their hydrophilic nature and susceptibility to first-pass metabolism, necessitating innovative delivery approaches [11] [12].

Amino acid-bearing carbamate prodrugs represent the most successful approach for enhancing oral bioavailability. These prodrugs utilize natural amino acid transporters, particularly organic anion-transporting polypeptide 2B1 (OATP2B1), to facilitate cellular uptake while masking the basic amino groups that limit membrane permeability [13]. Clinical studies have demonstrated up to 15.5-fold increases in oral bioavailability compared to parent compounds, with significant reductions in interindividual variability and gender-based differences in drug exposure.

pH-responsive polymer conjugates offer sophisticated controlled release mechanisms that enhance tissue penetration and cellular uptake. These systems utilize self-immolative polymers that degrade selectively in acidic cellular environments, achieving 4% endosomal escape efficiency for intracellular drug delivery [14]. The polymer conjugation provides protection from enzymatic degradation while ensuring targeted release at sites of bacterial infection.

Citraconic amide linkers have proven particularly effective for endosomal escape applications. These pH-sensitive bonds undergo hydrolysis at acidic pH values encountered in bacterial phagosomes, releasing active drug directly at the site of intracellular infection [12]. This targeting mechanism is especially valuable for treating intracellular pathogens like Mycobacterium tuberculosis that reside within macrophage phagosomes.

Phosphate ester prodrugs provide excellent solutions for intravenous administration, achieving complete plasma conversion to active drug while maintaining stability during storage and handling. These prodrugs show rapid enzymatic cleavage by endogenous phosphatases, ensuring prompt drug availability while avoiding accumulation of inactive metabolites [12]. The approach is particularly valuable for treating severe infections where rapid drug delivery is essential.

Tripeptide conjugates have demonstrated superior release kinetics for antimicrobial applications, with the highest sustained release achieved over 6-hour periods. These prodrugs utilize serum-mediated hydrolysis mechanisms that provide consistent drug levels while minimizing peak-related toxicity [12]. The tripeptide approach also reduces the likelihood of resistance development by maintaining sub-inhibitory drug concentrations that prevent selection pressure.

Lipid-based nanoparticle formulations achieve exceptional drug loading efficiency of 90% while providing controlled release characteristics. These systems enhance tissue penetration and cellular uptake through endocytosis mechanisms, delivering high intracellular drug concentrations directly to bacterial targets [15]. The nanoparticle approach is particularly valuable for treating biofilm-associated infections where drug penetration is typically limited.

Recent advances in charge-reversal systems have shown promise for overcoming multidrug resistance mechanisms. These prodrugs undergo pH-dependent charge conversion that enhances membrane penetration while avoiding recognition by bacterial efflux pumps [15]. The charge-reversal mechanism provides enhanced selectivity for bacterial cells while maintaining stability in physiological environments.

XLogP3

GHS Hazard Statements

H226 (99.26%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (65.19%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (70.37%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (29.63%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (65.19%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (30.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant